REACTION_CXSMILES
|
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([Li])CCC.I[C:15]1[S:16][CH:17]=[CH:18][CH:19]=1.N1C=CC=CC=1>COCCOC.[Cu]Cl.C(OCC)(=O)C>[CH2:1]([O:8][C:15]1[S:16][CH:17]=[CH:18][CH:19]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
3.45 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
13.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
4995 mg
|
Type
|
reactant
|
Smiles
|
IC=1SC=CC1
|
Name
|
|
Quantity
|
320 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
Copper(I) chloride
|
Quantity
|
5210 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
which was then stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
by stirring for 10 minutes on an ice bath
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
it was stirred for 2.5 hours at room temperature
|
Duration
|
2.5 h
|
Type
|
STIRRING
|
Details
|
the solution was stirred for 13 hours
|
Duration
|
13 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
WASH
|
Details
|
was sequentially washed with 1N hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
an aqueous solution of sodium hydrogen sulfate and brine, dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel chromatography (hexane-ethyl acetate)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.21 mmol | |
AMOUNT: MASS | 420 mg | |
YIELD: PERCENTYIELD | 9.5% | |
YIELD: CALCULATEDPERCENTYIELD | 9.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |